N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide
Description
N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]-2-(2-Methoxyphenoxy)acetamide is a synthetic small molecule characterized by a tetrahydroquinoline core substituted with a 4-methoxybenzenesulfonyl group at position 1 and a 2-(2-methoxyphenoxy)acetamide moiety at position 4. Its structure combines sulfonamide and aryl ether functionalities, which are common in bioactive molecules targeting enzymes or receptors. The methoxy groups enhance solubility and modulate electronic effects, while the tetrahydroquinoline scaffold provides rigidity for receptor binding .
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6S/c1-31-20-10-12-21(13-11-20)34(29,30)27-15-5-6-18-16-19(9-14-22(18)27)26-25(28)17-33-24-8-4-3-7-23(24)32-2/h3-4,7-14,16H,5-6,15,17H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEKZTODJVNSLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)COC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 452.5 g/mol
- CAS Number : 946260-33-9
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways and cellular targets. It is believed to modulate neurotransmitter systems and may influence ion channel activity, particularly in the context of neurological disorders.
Biological Activities
-
Anticonvulsant Activity :
- Similar compounds have shown efficacy in models of epilepsy. For example, studies on related N-phenylacetamide derivatives have demonstrated significant anticonvulsant effects in maximal electroshock (MES) and pentylenetetrazole (PTZ) models . The structure-activity relationship (SAR) indicates that modifications in the molecular structure can enhance or diminish anticonvulsant properties.
-
Neuroprotective Effects :
- Compounds with similar frameworks have been reported to exhibit neuroprotective effects by inhibiting apoptotic pathways and modulating oxidative stress in neuronal cells. This suggests that this compound could potentially offer neuroprotection against excitotoxicity.
-
Antimicrobial Activity :
- Preliminary studies indicate that sulfonamide derivatives can exhibit antimicrobial properties. The presence of the methoxyphenylsulfonyl group may enhance the compound's ability to interfere with bacterial growth or survival mechanisms.
Case Study 1: Anticonvulsant Screening
In a study evaluating the anticonvulsant properties of various derivatives, compounds similar to this compound were tested in animal models. The results indicated that certain structural modifications led to enhanced efficacy in the MES test at doses ranging from 100 mg/kg to 300 mg/kg .
Case Study 2: Neuroprotective Mechanisms
Research has shown that related compounds can inhibit neuronal apoptosis through modulation of caspase pathways and reduction of reactive oxygen species (ROS). The specific mechanisms by which this compound exerts neuroprotective effects remain to be fully elucidated but suggest a promising avenue for further investigation.
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A : N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide
- Structural Differences: Core: Tetrahydroisoquinoline vs. tetrahydroquinoline in the target compound. Substituents: Trifluoroacetyl (electron-withdrawing) vs. 4-methoxybenzenesulfonyl (electron-donating). Aryl Groups: Fluorophenyl vs. 2-methoxyphenoxy acetamide.
- Synthesis : Compound A uses chlorosulfonic acid for sulfonylation, whereas the target compound likely employs milder sulfonylation conditions due to the methoxy group’s sensitivity .
- Functional Impact : The trifluoroacetyl group in Compound A may reduce metabolic stability compared to the methoxybenzenesulfonyl group in the target compound .
Compound B : 2-{1-[(4-Methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide
- Structural Differences: Core: Tetrahydroquinoxaline (two nitrogen atoms) vs. tetrahydroquinoline (one nitrogen). Substituents: Dual 4-methoxyphenyl groups vs. a single 2-methoxyphenoxy group in the target compound.
- Functional Impact: The quinoxaline core in Compound B may confer stronger π-π stacking interactions in receptor binding, but the absence of a sulfonamide group could limit solubility .
Compound C : N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-[2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide
- Structural Differences :
- Substituents : Piperidinylethoxy and benzyl groups vs. sulfonamide and aryl ether in the target compound.
- Biological Relevance : Compound C acts as an orexin receptor antagonist due to its bulky lipophilic groups, whereas the target compound’s sulfonamide may favor enzyme inhibition (e.g., acyl-CoA transferases) .
Compound D : N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
- Structural Differences: Core: Simple acetamide vs. tetrahydroquinoline. Substituents: Nitro and chloro groups (electron-withdrawing) vs. methoxy groups.
- Functional Impact : The nitro group in Compound D increases reactivity but may elevate toxicity, whereas methoxy groups in the target compound improve safety and metabolic stability .
Physicochemical and Pharmacokinetic Profiles
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | ~500 g/mol | ~450 g/mol | ~480 g/mol | ~600 g/mol |
| LogP | ~2.8 | ~3.5 | ~2.5 | ~4.2 |
| Hydrogen Bond Donors | 2 | 1 | 3 | 2 |
| Key Functional Groups | Sulfonamide, Methoxy | Trifluoroacetyl | Quinoxaline | Piperidinylethoxy |
- Solubility : The target compound’s methoxybenzenesulfonyl group enhances water solubility compared to Compound A’s trifluoroacetyl group .
- Metabolic Stability : Methoxy groups reduce oxidative metabolism, giving the target compound an advantage over nitro- or halogen-containing analogs like Compound D .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
